molecular formula C17H14N4O2S B2881856 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide CAS No. 1436202-76-4

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide

Cat. No.: B2881856
CAS No.: 1436202-76-4
M. Wt: 338.39
InChI Key: GIDNEVHVCMYPTR-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-carboxamide backbone substituted with a methoxy group at the 4-position. The molecule is further functionalized with a cyano-(1-phenylpyrazol-4-yl)methyl group, which introduces a pyrazole ring linked to a phenyl moiety and a nitrile group. Its structural complexity may confer unique physicochemical properties, such as solubility, stability, and binding affinity, compared to simpler analogs.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-23-14-7-16(24-11-14)17(22)20-15(8-18)12-9-19-21(10-12)13-5-3-2-4-6-13/h2-7,9-11,15H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDNEVHVCMYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenylpyrazole with cyanoacetic acid derivatives under basic conditions to form the cyano-substituted intermediate. This intermediate is then reacted with 4-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives of this compound could effectively target cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Agricultural Applications

Pesticide Development
this compound is being explored as a potential pesticide due to its bioactive properties against various pests. Research indicates that compounds with similar structures can act as effective insecticides by interfering with the nervous systems of insects. Field trials have shown promising results in controlling pest populations while minimizing environmental impact .

Herbicide Properties
Additionally, this compound may serve as a herbicide, targeting specific weed species without harming crops. Its selective toxicity is attributed to differences in metabolic pathways between plants and weeds, allowing for effective weed management in agricultural settings .

Materials Science

Organic Photovoltaics
In materials science, this compound has been investigated for use in organic photovoltaic devices. Its electronic properties make it suitable for application as an electron donor material in bulk heterojunction solar cells. Studies have shown that incorporating this compound into photovoltaic systems can enhance energy conversion efficiency due to improved charge transport properties .

Conductive Polymers
The compound's thiophene component contributes to its conductivity, making it a candidate for use in conductive polymers. These materials are essential in various applications, including flexible electronics and sensors. Research into the polymerization of this compound has yielded promising results regarding its electrical conductivity and stability under operational conditions .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis selectively in cancer cells
Antimicrobial AgentEffective against bacteria and fungi
Agricultural SciencePesticideTargets insect nervous systems
HerbicideSelective toxicity towards weeds
Materials ScienceOrganic PhotovoltaicsEnhances energy conversion efficiency
Conductive PolymersExhibits high electrical conductivity

Mechanism of Action

The mechanism of action of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the heterocyclic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide (Compound 24)

Structural Features :

  • Contains a biphenyl core with methoxy and tert-butyl substituents.
  • Lacks the thiophene and pyrazole motifs present in the target compound.

Functional Implications :

  • The pyridine moiety may engage in hydrogen bonding or π-π interactions, similar to the pyrazole in the target molecule.

Hypothetical Activity :

  • Likely targets kinases or GPCRs due to its resemblance to tyrosine kinase inhibitors like gefitinib ().

(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methyl-naphthalen-2-yl)-methyl ester (PHOME)

Structural Features :

  • Epoxide (oxirane) and cyano groups dominate the structure.
  • Contains a naphthalene ring, contrasting with the thiophene in the target compound.

Functional Implications :

  • Used as a soluble epoxide hydrolase (sEH) substrate in enzymatic assays ().
  • The cyano group may stabilize transition states during catalysis, a feature shared with the target compound’s nitrile moiety.

Key Differences :

  • The absence of a carboxamide group limits direct comparison in receptor binding but highlights the versatility of cyano groups in enzyme interactions .

Tyrphostin AG1478 and Gefitinib

Structural Features :

  • Tyrphostin AG1478: Quinazoline core with chloro and methoxy substituents.
  • Gefitinib: Similar quinazoline structure with morpholino and fluorophenyl groups.

Functional Implications :

  • Both are EGFR tyrosine kinase inhibitors, relying on planar heterocycles for ATP-binding pocket interactions .

Hypothetical Advantages :

  • The methoxythiophene in the target compound could enhance solubility relative to gefitinib’s fluorophenyl group.

Pyrazolo-Pyridine Derivatives (e.g., 940271-62-5)

Structural Features :

  • Pyrazolo-pyridine core with a carboxylic acid group.
  • Thiophene and methyl substituents are present in some analogs.

Functional Implications :

  • The pyrazole ring in both compounds may engage in similar dipole interactions or hydrophobic contacts.
  • The carboxylic acid in 940271-62-5 offers ionizable functionality, unlike the carboxamide in the target compound .

Hypothetical Activity :

  • The target compound’s carboxamide group may improve metabolic stability compared to carboxylic acid derivatives.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothetical Target Notable Features
Target Compound Thiophene-carboxamide 4-Methoxy, Cyano-phenylpyrazole Kinases/sEH High polarity from cyano group
Compound 24 Biphenyl-carboxamide tert-Butyl, Pyridine GPCRs/Kinases Enhanced lipophilicity
PHOME Oxirane-cyano ester Naphthalene, Phenyl sEH substrate Epoxide reactivity
Gefitinib Quinazoline Morpholino, Fluorophenyl EGFR kinase Planar heterocycle
940271-62-5 Pyrazolo-pyridine Thiophene, Carboxylic acid Enzymes/Receptors Ionizable functionality

Biological Activity

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O2SC_{17}H_{14}N_{4}O_{2}S with a molecular weight of 338.4 g/mol. The compound features a thiophene ring, a cyano group, and a pyrazole moiety, which are known for their diverse biological activities.

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives, including compounds similar to this compound. For instance:

  • A study found that pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM, demonstrating up to 85% inhibition compared to standard drugs like dexamethasone .
  • Another research highlighted that compounds with similar structures showed promising results in carrageenan-induced paw edema models, indicating effective anti-inflammatory properties .
CompoundInhibition (%)Concentration (µM)Reference
Pyrazole Derivative A85% TNF-α10
Pyrazole Derivative B76% IL-610
This compoundTBDTBDTBD

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied:

  • This compound has been evaluated against various cancer cell lines. For example, compounds similar to it have shown IC50 values in the low micromolar range against MCF7 (breast cancer) and A375 (melanoma) cell lines .
Cell LineIC50 (µM)Reference
MCF71.88
A3754.2

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties:

  • Compounds structurally related to this compound have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced inflammation in rats, a series of pyrazole derivatives were tested for their ability to reduce paw edema. The most potent compound demonstrated an anti-inflammatory effect comparable to indomethacin, a standard anti-inflammatory drug.

Case Study 2: Anticancer Screening

A recent investigation screened several pyrazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced cytotoxicity, with some compounds achieving IC50 values below 5 µM against aggressive cancer types.

Q & A

Basic Research Questions

Q. What are the key structural features of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide that influence its bioactivity?

  • Answer: The compound’s bioactivity is influenced by its hybrid structure, including:

  • A cyano group at the benzylic position, enhancing electrophilic reactivity for target binding.
  • A 1-phenylpyrazole moiety , which stabilizes hydrophobic interactions in enzyme active sites.
  • A 4-methoxythiophene-2-carboxamide group , contributing to π-π stacking and hydrogen-bonding capabilities.
  • These features collectively modulate interactions with biological targets like kinases or proteases .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer: Synthesis typically involves:

Coupling reactions : Amide bond formation between the pyrazole and thiophene-carboxamide precursors under conditions optimized for yield (e.g., DCC/HOBt or EDC/NHS).

Cyanation : Introduction of the cyano group via nucleophilic substitution or Sandmeyer-type reactions.

Purification : Column chromatography or recrystallization to achieve >95% purity.

  • Key reaction parameters include solvent polarity (DMF or THF) and temperature control (0–60°C) .

Q. How is the compound characterized to confirm its structural integrity?

  • Answer: Essential analytical techniques include:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm).
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (±2 ppm error).
  • FT-IR : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolves stereoelectronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., in vitro vs. in vivo efficacy)?

  • Answer: Discrepancies may arise from:

  • Pharmacokinetic variability : Rapid in vivo clearance (e.g., t1/2 <2 hrs) versus sustained in vitro activity .
  • Assay conditions : Differences in cell lines, serum proteins, or redox environments.
  • Mitigation strategies :
  • Use isotopic labeling (e.g., 14C) to track metabolite stability.
  • Perform dose-response studies under standardized protocols (e.g., CLSI guidelines).

Q. What strategies are recommended to improve the compound’s oral bioavailability?

  • Answer: Addressing poor bioavailability (e.g., <20% in rodent models) involves:

  • Prodrug modification : Esterification of the carboxamide to enhance membrane permeability.
  • Cosolvent formulations : Use of PEG-400 or cyclodextrins to improve solubility.
  • Structural analogs : Replace the methoxy group with a trifluoromethoxy group to reduce first-pass metabolism .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Answer: Key approaches include:

  • Target deconvolution : CRISPR-Cas9 screening or affinity-based proteomics (e.g., pull-down assays with biotinylated analogs).
  • Molecular docking : Align the compound’s structure with known kinase or GPCR binding pockets (e.g., using AutoDock Vina).
  • Functional assays : Measure inhibition of downstream signaling markers (e.g., p-ERK or caspase-3 activation) .

Methodological Recommendations

  • For contradictory data : Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).
  • For structural optimization : Prioritize substituents that balance lipophilicity (cLogP 2–3) and polar surface area (<90 Ų) .

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